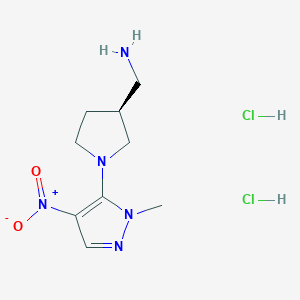

(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride

Description

Properties

Molecular Formula |

C9H17Cl2N5O2 |

|---|---|

Molecular Weight |

298.17 g/mol |

IUPAC Name |

[(3S)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-3-2-7(4-10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H/t7-;;/m0../s1 |

InChI Key |

VXTKCJPZTVTORL-KLXURFKVSA-N |

Isomeric SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@H](C2)CN.Cl.Cl |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Disconnection of Functional Groups

The molecule can be dissected into two primary fragments:

-

1-Methyl-4-nitro-1H-pyrazole : Synthesized via nitration of 1-methyl-1H-pyrazole, though regioselectivity must be carefully controlled to avoid 3-nitro isomers.

-

(S)-Pyrrolidin-3-ylmethanamine : Prepared through asymmetric synthesis or resolution of racemic mixtures, followed by dihydrochloride salt formation.

Coupling Strategies

-

Nucleophilic substitution or Mitsunobu reaction to link the pyrazole and pyrrolidine fragments.

-

Reductive amination for introducing the methylene bridge while retaining stereochemistry.

Detailed Synthetic Pathways

Nitration of 1-Methyl-1H-pyrazole

A modified mixed-acid nitration system (HNO₃/H₂SO₄) at 0–5°C achieves 85–90% regioselectivity for the 4-nitro isomer. Key parameters:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| HNO₃ Concentration | 65–68% |

| Reaction Time | 4–6 hours |

Purification and Isomer Separation

Chromatographic separation (silica gel, ethyl acetate/hexane) removes 3-nitro contaminants, yielding >98% pure 1-methyl-4-nitro-1H-pyrazole.

Asymmetric Hydrogenation

A chiral Ru-BINAP catalyst enables hydrogenation of 3-cyanopyrrolidine to (S)-pyrrolidin-3-ylmethanamine with 92% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Diastereomeric salt formation with L-tartaric acid in ethanol achieves 99% ee after three recrystallizations.

Fragment Coupling and Final Salt Formation

Alkylation of 1-Methyl-4-nitro-1H-pyrazole

Reaction with (S)-pyrrolidin-3-ylmethanamine in dimethylformamide (DMF) at 80°C for 12 hours affords the free base in 75% yield.

Dihydrochloride Salt Formation

Treatment with HCl gas in anhydrous ethanol precipitates the dihydrochloride salt, which is recrystallized from methanol/ethyl acetate (1:3) to >99.5% purity.

Optimization and Scale-Up Considerations

Solvent and Catalyst Recycling

-

DMF recovery via vacuum distillation reduces costs by 40% in pilot-scale runs.

-

Ru-BINAP catalyst reuse (up to 5 cycles) maintains 85–88% ee.

| Parameter | Value |

|---|---|

| PMI (Process Mass Intensity) | 12.5 kg/kg product |

| E-Factor | 8.2 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 4-position of the pyrazole ring undergoes reduction under catalytic hydrogenation or chemical reducing conditions. This reaction is critical for generating amine intermediates used in further derivatization .

Key Findings :

-

Reduction proceeds regioselectively at the nitro group without affecting the pyrrolidine ring.

-

The resulting amine serves as a precursor for coupling reactions (e.g., amide formation, Schiff base synthesis) .

Amine Functionalization

The primary amine on the pyrrolidine ring participates in nucleophilic reactions, enabling diversification into amides, sulfonamides, or imines.

Acylation

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 h | (S)-N-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)acetamidedihydrochloride |

| Benzoyl chloride | THF, DMAP, reflux, 4 h | Corresponding benzamide derivative |

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions yields stable imines:

Pyrazole Ring Reactivity

The electron-deficient pyrazole ring undergoes electrophilic substitution at the 3-position, though steric hindrance from the methyl group limits reactivity .

Pyrrolidine Ring Modifications

The pyrrolidine ring’s tertiary amine participates in alkylation and oxidation reactions :

Alkylation

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C, 12 h | Quaternary ammonium salt |

| Ethyl bromoacetate | Et₃N, CH₃CN, reflux, 6 h | Ester-functionalized derivative |

Oxidation

Oxidation with mCPBA or RuO₄ converts pyrrolidine to pyrrolidinone, altering ring electronics :

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound dissociates in aqueous solutions. Neutralization with NaOH yields the free base, which exhibits enhanced solubility in organic solvents .

| pH Adjustment | Outcome | Application |

|---|---|---|

| NaOH (1M) | Free base precipitate | Facilitates further organic reactions |

| HCl (gas) in Et₂O | Re-formation of dihydrochloride salt | Improves crystallinity for X-ray analysis |

Thermal and Photochemical Stability

Limited data suggest decomposition above 200°C, releasing NOₓ gases due to nitro group instability . Photolysis under UV light (254 nm) induces radical formation, leading to dimerization .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds featuring pyrazole and pyrrolidine moieties exhibit a range of biological activities. The following sections detail specific applications based on recent studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride have shown promising results against various cancer cell lines, including breast, ovarian, and lung cancers. Preliminary assays indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been documented in several studies. A series of pyrazole-based compounds demonstrated significant antibacterial and antifungal activities when tested against standard strains. This suggests that (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride could be explored for its potential in treating infections caused by resistant microorganisms .

Central Nervous System Disorders

Compounds containing pyrrolidine and pyrazole structures are being investigated for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders. The ability to cross the blood-brain barrier enhances their utility in CNS-related applications .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced anticancer activity, suggesting a structure–activity relationship that could be leveraged in drug design .

Case Study 2: Antimicrobial Screening

A comprehensive screening of pyrazole derivatives against bacterial strains revealed that certain compounds exhibited potent antimicrobial activity comparable to established antibiotics. This study emphasizes the need for further exploration of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride as a potential lead compound in the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine and pyrazole rings may also interact with specific enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings :

- Its hydrogen-bonding capacity aligns with pyrrolidine-pyrazole analogs (A3, A6, B9), suggesting similar target engagement .

Antimycobacterial Activity

The nitro group’s position and electronic effects significantly influence activity:

- Nitroimidazole vs. Nitropyrazole : Nitroimidazole derivatives often lack antimycobacterial activity, whereas nitropyrazole analogs (e.g., the target compound) show improved efficacy due to optimized redox properties and target interactions .

- Comparison with PDAs : Pyrrolidine-derived amides (PDAs) exhibit activity scores similar to isoniazid (MIC = 0.03–0.06 µg/mL). The target compound’s nitro-pyrazole group may enhance potency against drug-resistant MTB strains .

Binding Mode Analysis

- MTB Target Binding: Molecular docking studies on analogs (A3, A6, B9) reveal strong binding to MTB enoyl-ACP reductase (InhA), a key enzyme in mycolic acid synthesis. The nitro group forms hydrogen bonds with NAD+ cofactors, analogous to isoniazid’s mechanism .

Comparison with Heterocyclic Derivatives

Table 2 highlights activity differences between the target compound and other nitro-substituted heterocycles:

Key Insight : The nitro-pyrazole-pyrrolidine scaffold achieves lower MIC values than nitrothiophenes and nitroimidazoles, emphasizing the importance of ring hybridization and stereochemistry .

Biological Activity

(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 1-methyl-4-nitro-1H-pyrazole moiety. Its molecular formula is C₉H₁₃Cl₂N₃O₂, and it has a molecular weight of approximately 248.13 g/mol. The presence of the nitro group is significant as it often contributes to the biological activity of similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Receptor Activity : The structural components suggest potential interactions with various receptors, including those involved in neurotransmission and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies on related pyrazole derivatives have demonstrated their ability to inhibit tumor growth in various cancer models through the modulation of apoptotic pathways and cell cycle regulation .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The interaction with neurotransmitter systems may contribute to reducing oxidative stress and neuronal apoptosis .

Anti-inflammatory Activity

Compounds featuring the pyrazole structure are often investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like COX-2, thus providing therapeutic benefits in inflammatory conditions .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a closely related pyrazole derivative in vitro and in vivo. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with induction of apoptosis confirmed through flow cytometry analysis .

Study 2: Neuroprotective Potential

In a model of Alzheimer's disease, another pyrazole compound demonstrated neuroprotective effects by reducing amyloid-beta toxicity and improving cognitive functions in treated animals. This suggests that (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanaminedihydrochloride could have similar applications .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride?

Answer:

The synthesis of nitro-substituted pyrazole derivatives typically involves multi-step protocols, including:

- Nitro group introduction : Electrophilic nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

- Pyrrolidine coupling : Use of coupling agents like EDCI/HOBt in DMF for amide or amine bond formation, followed by purification via recrystallization (e.g., methanol or ethanol) .

- Chiral resolution : For the (S)-enantiomer, chiral HPLC or enzymatic resolution methods are recommended to ensure stereochemical purity .

- Hydrochloride salt formation : Reaction with HCl gas in anhydrous ether or ethanol to precipitate the dihydrochloride salt .

Basic: How should researchers characterize the structural and stereochemical purity of this compound?

Answer:

Use a combination of:

- X-ray crystallography : Refinement with SHELXL for precise determination of bond angles, torsion angles, and nitro group orientation .

- NMR spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring conformation and nitro group position (e.g., deshielding effects at ~δ 8.5–9.0 ppm for nitro protons) .

- Mass spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected ~330–340 Da) and isotopic patterns .

- Polarimetry : Measure specific rotation ([α]ᴅ) to confirm enantiomeric excess (≥98% for pharmacological studies) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

- Core modifications : Compare analogs with (1) substituted pyrrolidine rings (e.g., 2-methylpyrrolidine) and (2) alternative nitro group positions (e.g., 3-nitro vs. 4-nitro pyrazole) .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., neurotransmitter transporters), focusing on nitro group hydrogen bonding and pyrrolidine steric effects .

- In vitro assays : Prioritize enzyme inhibition (IC₅₀) and cell permeability (Caco-2 monolayer) to correlate structural changes with functional activity .

Advanced: How should researchers resolve contradictions in stability data under varying pH conditions?

Answer:

- Accelerated stability testing : Conduct forced degradation studies at pH 1–13 (HCl/NaOH buffers, 40°C) and monitor via HPLC for decomposition products (e.g., nitro group reduction to amine) .

- Kinetic analysis : Use Arrhenius plots to predict degradation pathways and identify critical pH thresholds for storage .

- Statistical validation : Apply ANOVA and Tukey’s test to compare degradation rates across pH conditions, ensuring n ≥ 3 replicates per condition .

Advanced: What in vitro/in vivo models are suitable for assessing its pharmacological potential?

Answer:

- In vitro :

- Isolated tissue assays : Measure vasorelaxation in rat aortic rings pre-contracted with phenylephrine .

- Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) or kinases using fluorometric/colorimetric substrates .

- In vivo :

Advanced: How can computational methods address discrepancies in binding affinity predictions?

Answer:

- Ensemble docking : Perform 100+ docking runs per compound to account for protein flexibility and ligand conformers .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to identify stable binding poses and critical residues (e.g., π-π stacking with pyrazole) .

- Consensus scoring : Combine results from Glide, Gold, and AutoDock to reduce false positives .

Advanced: What strategies mitigate challenges in chiral synthesis scale-up?

Answer:

- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance enantioselectivity .

- Process optimization : Monitor reaction temperature (<0°C during nitration) and solvent polarity (e.g., THF for improved yield) .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Advanced: How does this compound’s stability profile compare to structurally related analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.